
4-(4-Chlorophenyl)isoquinoline
説明
4-(4-Chlorophenyl)isoquinoline is an organic compound commonly used in scientific research. It has a molecular weight of 267.71 .
Synthesis Analysis
Quinoline derivatives can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
Isoquinoline, a similar compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor. It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .科学的研究の応用
- Metal-Free C-4 Alkylation : Recent research has demonstrated a metal-free C-4 alkylation method using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. This reaction tolerates substitution at C-3 and C-5–C-8 positions, allowing for diverse vinyl ketone electrophiles. The resulting products contain a carbonyl group, enabling further synthetic manipulations such as esterification or amine formation .
- Isoquinoline Derivatives : Isoquinolines and their derivatives have attracted attention as promising drug candidates. Researchers explore their potential in various therapeutic areas due to their structural diversity and biological activity. Investigating the pharmacological properties of 4-(4-Chlorophenyl)isoquinoline derivatives could lead to novel drug leads .
- Chiral Isoquinoline Derivatives : Chiral isoquinoline derivatives find applications in materials science and the dyes industry. Their unique properties make them valuable for designing functional materials, sensors, and optical devices. Researchers study their synthesis and properties for potential applications .
- Cu(I)-Catalyzed Cyclization : A green and efficient method involves Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This protocol provides facile access to isoquinolines and isoquinoline N-oxides without organic solvents or additives. Such sustainable approaches contribute to environmentally friendly synthesis .
Catalysis and Synthetic Chemistry
Drug Discovery and Medicinal Chemistry
Materials Science and Dyes Industry
Green Chemistry and Sustainable Synthesis
将来の方向性
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
作用機序
Target of Action
It is known that quinoline and quinolone derivatives, which include 4-(4-chlorophenyl)isoquinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These compounds are known to interact with various cellular targets, leading to their diverse biological effects.
Mode of Action
Quinoline derivatives have been found to trigger hiv-1 in multimerisation via binding to an allosteric site . This suggests that 4-(4-Chlorophenyl)isoquinoline might interact with its targets in a similar manner, leading to changes in the target’s function or structure.
Biochemical Pathways
Quinoline derivatives have been associated with various biochemical pathways due to their broad spectrum of bioactivities
Pharmacokinetics
It is known that isoquinoline-based therapeutic drugs are in clinical application or clinical trials, and their chemical structure and pharmacokinetics are described in detail . This suggests that 4-(4-Chlorophenyl)isoquinoline might have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Quinoline–chalcone hybrids have shown anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity . This suggests that 4-(4-Chlorophenyl)isoquinoline might have similar effects on a molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenyl)isoquinoline. It is known that the broad application of SM coupling, a process related to the synthesis of such compounds, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 4-(4-Chlorophenyl)isoquinoline might also be influenced by environmental conditions.
特性
IUPAC Name |
4-(4-chlorophenyl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVXECNROJRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




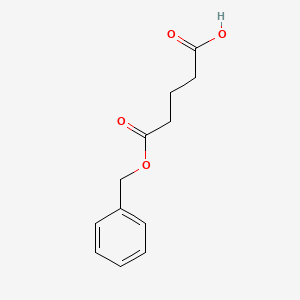
![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)


![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)
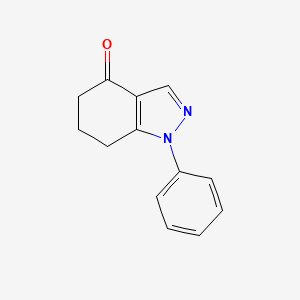

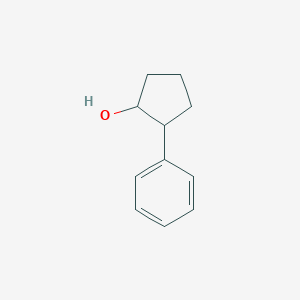
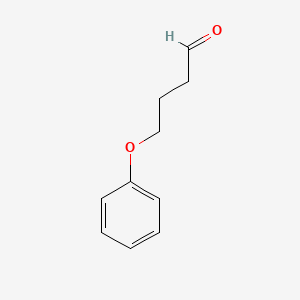

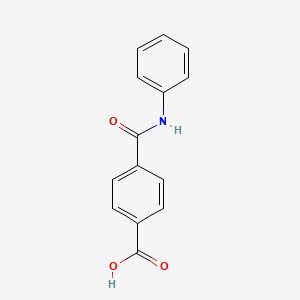
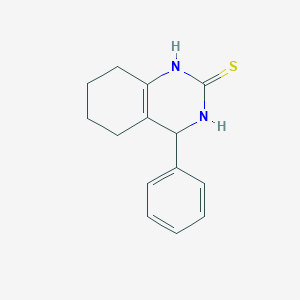
![3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3023616.png)